molecular formula C19H16N2O4 B5556977 ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate

ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate

Cat. No.: B5556977
M. Wt: 336.3 g/mol
InChI Key: HTAVGLZBGYINMH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate, also known as E-64, is a synthetic compound that has been widely used in scientific research for its ability to inhibit cysteine proteases. Cysteine proteases are enzymes that play important roles in various physiological and pathological processes, including protein degradation, antigen presentation, and apoptosis.

Scientific Research Applications

Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication

Ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate and its derivatives have been explored for their photovoltaic properties. Research has shown that films of quinoline derivatives can be deposited using thermal evaporation techniques, demonstrating absorbance and energy band diagrams suitable for photodiode applications. These materials have been used in the fabrication of heterojunction diodes, exhibiting rectification behavior and photovoltaic properties under both dark and illuminated conditions. The studies highlight their potential in improving the electrical properties of devices such as Au/Ph-HPQ/p-Si/Al and Au/Ch-HPQ/p-Si/Al heterojunction diodes, which have shown significant promise for use as photodiodes due to their sensitivity to illumination intensity (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical and Structural Properties of Thin Films

Further investigations into the structural and optical properties of this compound derivatives, particularly focusing on thin films, have been conducted. These studies have provided insights into the polycrystalline nature of these compounds when synthesized in powder form and their transformation into nanocrystallites dispersed in an amorphous matrix upon thermal deposition. The findings include detailed analyses of FTIR spectral measurements, indicating no significant changes in chemical bonds after deposition. The optical properties, determined through spectrophotometer measurements, revealed valuable information on absorption parameters, molar extinction coefficient, oscillator strength, and the type of electron transition, contributing to the understanding of these materials' potential applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Supramolecular Structures and Hydrogen Bonding

Research on this compound has also extended into the study of supramolecular structures, focusing on hydrogen bonding patterns. These studies have revealed intricate networks of hydrogen bonds, forming one-, two-, and three-dimensional structures. Such insights into the molecular and supramolecular architecture of these compounds are crucial for understanding their potential applications in materials science, particularly in the development of novel materials with tailored properties for specific applications (Portilla et al., 2007).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of this compound and its derivatives have been extensively studied, leading to the development of new methods and compounds with potential applications in various fields. These include the synthesis of fluorescent dyes with high orientation parameters in nematic liquid crystals, suggesting their suitability for liquid crystal displays. Additionally, the exploration of analgesic activities and the preparation of compounds with potential antimicrobial properties highlight the broad applicability of these materials in pharmaceuticals and biotechnology (Bojinov & Grabchev, 2003).

Properties

IUPAC Name

ethyl 4-[(2-oxo-1H-quinoline-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-25-19(24)12-7-9-13(10-8-12)20-18(23)15-11-17(22)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAVGLZBGYINMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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